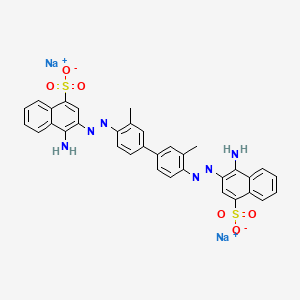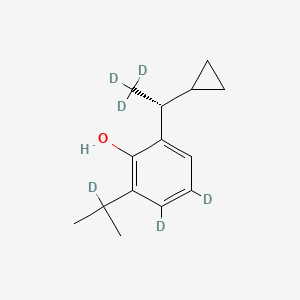
Olsalazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olsalazine-d3 is a deuterated form of olsalazine, an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It is a prodrug of mesalazine (5-aminosalicylic acid), which is not absorbed in the small intestine but is cleaved in the colon to release the active drug. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of olsalazine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Olsalazine-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the olsalazine molecule. The synthesis involves the reaction of 3,3’-azobis(6-hydroxybenzoic acid) with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Olsalazine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The azo bond in this compound can be reduced to form amines.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Olsalazine-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of olsalazine.
Biology: Employed in studies to understand the biological effects and mechanisms of action of olsalazine.
Medicine: Used in research related to the treatment of inflammatory bowel diseases, particularly ulcerative colitis.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mecanismo De Acción
Olsalazine-d3 exerts its effects through its active metabolite, mesalazine. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase and lipoxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Mesalazine also modulates local chemical mediators of the inflammatory response and may act as a free radical scavenger .
Comparación Con Compuestos Similares
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of olsalazine.
Sulfasalazine: Another prodrug of mesalazine used in the treatment of inflammatory bowel diseases.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness of Olsalazine-d3
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the drug’s pharmacokinetic and metabolic profiles, providing valuable insights into its behavior in the body .
Propiedades
Fórmula molecular |
C14H10N2O6 |
|---|---|
Peso molecular |
305.26 g/mol |
Nombre IUPAC |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D |
Clave InChI |
QQBDLJCYGRGAKP-UXHGNOADSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)



![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)





![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)


